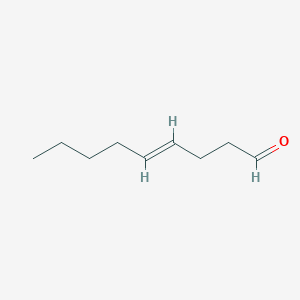

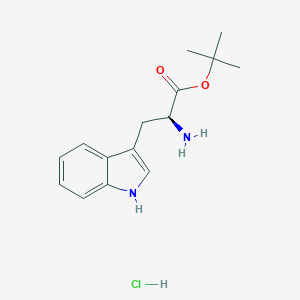

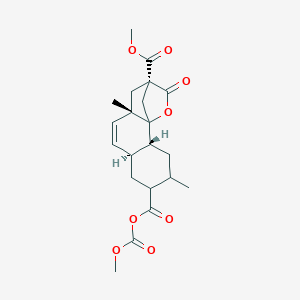

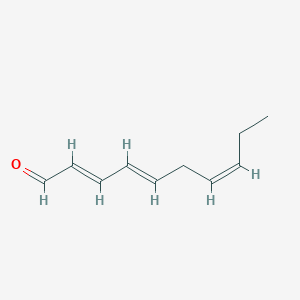

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- Facile Synthesis of Enantiomerically Pure tert-Butyl(methyl)phenylsilanes : This study discusses the preparation of enantiomers of tert-butyl(methyl)phenylsilane, which involved the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give hydrochloride (Jankowski et al., 1999).

X-Ray Structure and DFT Studies

- X-Ray Structure, Hirshfeld Analysis and DFT Studies : This research synthesized triazolyl-indole containing alkylsulfanyl analogues, utilizing tert-butyl bromoacetate and ethyl chloroacetate in the presence of base (Et3N). The molecular structure was confirmed by single-crystal X-ray diffraction and 1H/13C- NMR spectroscopic techniques (Boraei et al., 2021).

Enantioselective Synthesis

- Enantioselective Synthesis of Neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) Propanoic Acid (ATPA) : This paper details the enantioselective synthesis of both enantiomers of ATPA, an analogue of the neuroexcitant AMPA, using glycine derivatives (Pajouhesh et al., 2000).

Organometallic Compounds in Medicinal Chemistry

- Planar Chiral (η6-arene)Cr(CO)3 Containing Carboxylic Acid Derivatives : This study involves the synthesis and characterization of diastereomers of a planar chiral (η(6)-arene)Cr(CO)(3) containing carboxylic acid derivative. These compounds were examined for their potential in medicinal chemistry, highlighting the need for stereoselective syntheses of complex structures (Patra et al., 2012).

Schiff Bases in Corrosion Inhibition

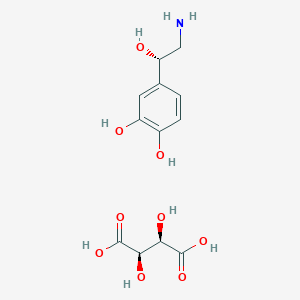

- Adsorption of L-Tryptophan-derived Schiff Bases on Stainless Steel Surface : Investigated the effect of Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, on the corrosion inhibition of stainless steel in hydrochloric acid solution (Vikneshvaran & Velmathi, 2017).

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBSYCWJZVVILK-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467895 |

Source

|

| Record name | (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

CAS RN |

115692-31-4 |

Source

|

| Record name | (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)

![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)